

Spectroscopic and Analytical Profile of 1,3-Dimethylbutylamine Hydrochloride: A Technical Guide

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Compound of Interest		
Compound Name:	1,3-Dimethylbutylamine hydrochloride	
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This technical guide provides a comprehensive overview of the spectroscopic data for **1,3-Dimethylbutylamine hydrochloride** (DMBA HCl), a synthetic stimulant that has been identified in dietary supplements.[1][2] The information is intended for researchers, scientists, and professionals in drug development and forensic analysis. This document outlines predicted and experimentally observed spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for its analytical determination.

Chemical and Physical Properties

1,3-Dimethylbutylamine, also known as 4-methyl-2-pentanamine, is an aliphatic amine.[1] It is structurally related to the banned stimulant 1,3-dimethylamylamine (DMAA).[3] The hydrochloride salt is a common form for this compound, often presenting as a crystalline solid. [2]



Property	Value	Source
IUPAC Name	4-methylpentan-2- amine;hydrochloride	PubChem
Synonyms	DMBA HCI, 4-Methyl-2- pentanamine HCI	Cayman Chemical[1]
CAS Number	71776-70-0	Cayman Chemical[1]
Molecular Formula	C ₆ H ₁₅ N · HCl	Cayman Chemical[1]
Molecular Weight	137.65 g/mol	PubChem
Appearance	Crystalline solid	Cayman Chemical[2]

Spectroscopic Data

Due to the limited availability of publicly accessible, fully characterized spectra for **1,3-Dimethylbutylamine hydrochloride**, this section combines predicted data based on established spectroscopic principles with data reported in scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following peak assignments are predicted based on the chemical structure and general principles of NMR spectroscopy. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Predicted ¹H NMR Spectral Data (Solvent: D₂O)



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.3 - 3.5	Sextet	1H	CH-NH ₃ + (C2)
~1.8 - 2.0	Nonet	1H	CH(CH ₃) ₂ (C4)
~1.5 - 1.7	Multiplet	2H	CH ₂ (C3)
~1.3 - 1.4	Doublet	ЗН	CH ₃ -CH (C1)
~0.9 - 1.0	Doublet	6H	(CH ₃) ₂ -CH (C5, C6)

Predicted ¹³C NMR Spectral Data (Solvent: D₂O)

Chemical Shift (ppm)	Assignment
~48-52	CH-NH₃+ (C2)
~45-49	CH ₂ (C3)
~25-29	CH(CH ₃) ₂ (C4)
~22-25	(CH ₃) ₂ -CH (C5, C6)
~20-23	CH ₃ -CH (C1)

Infrared (IR) Spectroscopy

Note: The following are predicted characteristic absorption bands based on the functional groups present in **1,3-Dimethylbutylamine hydrochloride**.



Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity
2800 - 3200	N-H Stretch	Ammonium (-NH3+)	Strong, Broad
2850 - 3000	C-H Stretch	Alkane (CH, CH ₂ , CH ₃)	Strong
1500 - 1600	N-H Bend (Asymmetric)	Ammonium (-NH3+)	Medium
1450 - 1470	C-H Bend (Scissoring)	Methylene (-CH2-)	Medium
1370 - 1385	C-H Bend (Rocking)	Methyl (-CH₃)	Medium

Mass Spectrometry (MS)

Mass spectrometry, particularly coupled with gas (GC) or liquid (LC) chromatography, is a primary technique for the identification and quantification of DMBA.[4]

Experimentally Determined LC-MS/MS Data

The analysis of 1,3-Dimethylbutylamine by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) with electrospray ionization in positive mode has been reported. For the free amine form, the following ions are observed:

m/z	Ion Type
102.1283	Precursor Ion [M+H]+
85.1017	Product Ion

Predicted GC-MS Fragmentation Pattern (Electron Ionization)

Based on the principles of electron ionization mass spectrometry for aliphatic amines, the following fragments are predicted for the free amine form of 1,3-Dimethylbutylamine. The primary fragmentation pathway is alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.



m/z	Predicted Fragment	Notes
101	[C ₆ H ₁₅ N] ⁺	Molecular Ion (M+) - low abundance expected
86	[C5H12N] ⁺	Loss of a methyl radical (•CH ₃)
58	[C₃H ₈ N] ⁺	Alpha-cleavage: Loss of an isobutyl radical (•C4H9)
44	[C₂H6N]+	Alpha-cleavage: Loss of an isobutyl radical (•C4H9) - this is a common base peak for similar amines

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of **1,3-Dimethylbutylamine hydrochloride**.

NMR Spectroscopy Protocol

This protocol is a general guideline for acquiring ¹H and ¹³C NMR spectra.

- 1. Sample Preparation:
- Accurately weigh 5-10 mg of **1,3-Dimethylbutylamine hydrochloride**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), in a clean vial.
- Transfer the solution to a 5 mm NMR tube.
- 2. Instrument Parameters (400 MHz Spectrometer):
- ¹H NMR:
 - Pulse Program: Standard single-pulse (e.g., zg30).



• Spectral Width: 0-12 ppm.

Acquisition Time: 3-4 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 16-64.

13C NMR:

Pulse Program: Proton-decoupled (e.g., zgpg30).

Spectral Width: 0-60 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096.

3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the spectrum and apply a baseline correction.
- Reference the spectrum to the residual solvent peak.
- Integrate the peaks in the ¹H spectrum and perform peak picking for both ¹H and ¹³C spectra.

LC-MS/MS Protocol for Quantification

This protocol is adapted from published methods for the detection of DMBA in complex matrices.

- 1. Sample Preparation (e.g., from a supplement matrix):
- Extract a known weight of the sample (e.g., 1 gram) with 20 mL of a 50:50 methanol:water solution.

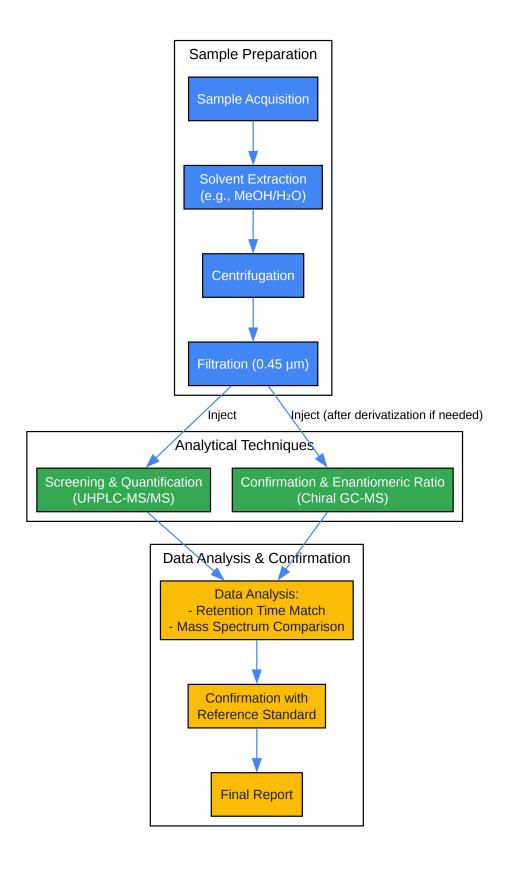


- Agitate the mixture by shaking for 20 minutes, followed by sonication for 20 minutes.
- Centrifuge the mixture to separate the solid and liquid phases.
- Filter the supernatant through a 0.45 μm syringe filter prior to analysis.
- 2. UHPLC-MS/MS System and Conditions:
- · Chromatography:
 - Column: A suitable C18 reversed-phase column.
 - Mobile Phase A: 5 mM ammonium formate in water, adjusted to pH 3.0 with formic acid.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 10 μL.
- Mass Spectrometry (Tandem Quadrupole):
 - Ionization Mode: Electrospray Ionization, Positive (ESI+).
 - Capillary Voltage: 3.0 kV.
 - Source Temperature: 120 °C.
 - Desolvation Temperature: 150 °C.
 - Collision Energy: Optimized for the transition of m/z 102.1 -> 85.1.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the identification and confirmation of 1,3-Dimethylbutylamine in a sample.





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Analytical workflow for DMBA identification.



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